molecular formula C11H11ClN2OS B13858468 4-[(5-Chlorothiophen-2-yl)methoxy]benzene-1,2-diamine

4-[(5-Chlorothiophen-2-yl)methoxy]benzene-1,2-diamine

Katalognummer: B13858468
Molekulargewicht: 254.74 g/mol
InChI-Schlüssel: MWQPYCKPIJUDIX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(5-Chlorothiophen-2-yl)methoxy]benzene-1,2-diamine is an organic compound characterized by the presence of a chlorothiophene moiety linked to a benzene ring via a methoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-Chlorothiophen-2-yl)methoxy]benzene-1,2-diamine typically involves the reaction of 5-chlorothiophene-2-carbaldehyde with 4-methoxybenzene-1,2-diamine under specific conditions. The reaction is often carried out in the presence of a suitable solvent such as dimethylformamide (DMF) and a catalyst like hydrochloric acid. The mixture is irradiated to facilitate the reaction, leading to the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.

Analyse Chemischer Reaktionen

Types of Reactions

4-[(5-Chlorothiophen-2-yl)methoxy]benzene-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amines or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the benzene ring, leading to a diverse array of derivatives .

Wissenschaftliche Forschungsanwendungen

4-[(5-Chlorothiophen-2-yl)methoxy]benzene-1,2-diamine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-[(5-Chlorothiophen-2-yl)methoxy]benzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-[(5-Chlorothiophen-2-yl)methoxy]benzene-1-carbothioamide
  • 4-[(5-Chlorothiophen-2-yl)methoxy]-3-methoxybenzene-1-carbothioamide
  • 4-(4-Chlorothiophen-2-yl)thiazol-2-amine derivatives

Uniqueness

4-[(5-Chlorothiophen-2-yl)methoxy]benzene-1,2-diamine is unique due to its specific structural features, such as the presence of both a chlorothiophene and a methoxybenzene moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit enhanced reactivity or selectivity in certain reactions, as well as unique biological activities .

Eigenschaften

Molekularformel

C11H11ClN2OS

Molekulargewicht

254.74 g/mol

IUPAC-Name

4-[(5-chlorothiophen-2-yl)methoxy]benzene-1,2-diamine

InChI

InChI=1S/C11H11ClN2OS/c12-11-4-2-8(16-11)6-15-7-1-3-9(13)10(14)5-7/h1-5H,6,13-14H2

InChI-Schlüssel

MWQPYCKPIJUDIX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1OCC2=CC=C(S2)Cl)N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.